![molecular formula C10H4F2N2O B1491872 5-(3,4-Difluorophenyl)oxazole-2-carbonitrile CAS No. 2098091-49-5](/img/structure/B1491872.png)
5-(3,4-Difluorophenyl)oxazole-2-carbonitrile
Overview
Description
5-(3,4-Difluorophenyl)oxazole-2-carbonitrile, or 5-DFOC, is a synthetic compound that has been studied extensively in the scientific community due to its potential applications in various fields. It is a small molecule that has been found to possess a wide range of biological properties, including anti-inflammatory, anti-oxidant, and anti-cancer activities. In addition, 5-DFOC has been found to have a variety of uses in laboratory experiments, such as in the synthesis of other compounds.
Scientific Research Applications
Antimicrobial Activity
Oxazole derivatives have been found to exhibit significant antimicrobial activity . The substitution pattern in oxazole derivatives plays a pivotal role in delineating these biological activities .
Anticancer Properties
Oxazole derivatives have also been studied for their potential anticancer properties . They have been found to inhibit the growth of certain types of cancer cells .
Anti-inflammatory Uses
Oxazole derivatives have shown potential as anti-inflammatory agents . They could be used in the treatment of conditions characterized by inflammation .
Antidiabetic Applications
Some oxazole derivatives have been found to exhibit antidiabetic properties . They could potentially be used in the management of diabetes .
Antiobesity Potential
Oxazole derivatives have also been studied for their potential antiobesity effects . They could potentially be used in weight management strategies .
Antioxidant Properties
Oxazole derivatives have been found to exhibit antioxidant properties . They could potentially be used in the management of conditions characterized by oxidative stress .
Kinase Inhibition
Oxazolo[5,4-d]pyrimidine scaffold, a structure related to oxazole, is often used as a pharmacophore and structural element of a wide range of compounds active against diverse molecular targets, including potent kinase inhibitors .
Immunosuppressive and Antiviral Agents
Oxazolo[5,4-d]pyrimidine scaffold is also used in the development of immunosuppressive and antiviral agents .
properties
IUPAC Name |
5-(3,4-difluorophenyl)-1,3-oxazole-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F2N2O/c11-7-2-1-6(3-8(7)12)9-5-14-10(4-13)15-9/h1-3,5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJPBLWTHKSECV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=C(O2)C#N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Difluorophenyl)oxazole-2-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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